potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a synthetic compound belonging to the penam class of beta-lactam antibiotics. This compound is characterized by its unique structure, which includes a chloromethyl group and a methyl group attached to the penam ring, along with a carboxylic acid and a sulfone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Penam Ring: The penam ring is synthesized through a cyclization reaction involving a suitable beta-lactam precursor.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide (MeI) and a strong base such as sodium hydride (NaH).
Oxidation to Sulfone: The sulfone group is formed by oxidizing the corresponding sulfide or sulfoxide intermediate using an oxidizing agent like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The beta-lactam ring is susceptible to hydrolysis, especially in the presence of beta-lactamase enzymes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Hydrolysis: Acidic or basic conditions, beta-lactamase enzymes
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, sulfoxides
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel beta-lactam antibiotics and other bioactive compounds.
Biology: Studied for its interactions with beta-lactamase enzymes and its potential to inhibit bacterial cell wall synthesis.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The presence of the sulfone group enhances the compound’s stability and resistance to beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A natural beta-lactam antibiotic with a similar mechanism of action but lacks the chloromethyl and sulfone groups.
Amoxicillin: A semi-synthetic beta-lactam antibiotic with an amino group instead of the chloromethyl group.
Cefalexin: A first-generation cephalosporin with a similar beta-lactam ring but a different side chain structure.
Uniqueness
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to the presence of the chloromethyl and sulfone groups, which impart enhanced stability and resistance to beta-lactamase enzymes. This makes it a valuable compound for research and potential therapeutic applications, especially in the context of antibiotic resistance.
Properties
CAS No. |
79634-05-2 |
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Molecular Formula |
C8H9ClKNO5S |
Molecular Weight |
305.78 g/mol |
IUPAC Name |
potassium;(2S,3S,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO5S.K/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)16(8,14)15;/h5-6H,2-3H2,1H3,(H,12,13);/q;+1/p-1/t5-,6+,8-;/m1./s1 |
InChI Key |
GMJQFFRLFJLBSC-XJNRBXITSA-M |
Isomeric SMILES |
C[C@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CCl.[K+] |
Synonyms |
2beta-(chloromethyl)-2alpha-methylpenam-3alpha-carboxylic acid 1,1-dioxide BL P2013 BL-P 2013 BL-P2013 potassium 2beta-(chloromethyl)-2alpha-methylpenam-3alpha-carboxylate 1,1-dioxide |
Origin of Product |
United States |
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